molecular formula C11H13NO5S B1266873 3-(Morpholinosulfonyl)benzoic acid CAS No. 299181-75-2

3-(Morpholinosulfonyl)benzoic acid

Cat. No. B1266873
M. Wt: 271.29 g/mol
InChI Key: LYGWBPDKDLWHHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Morpholinosulfonyl)benzoic acid derivatives involves several chemical reactions. For example, a method for synthesizing derivatives like 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, which may share similarities in the synthesis process, includes reactions that yield biologically active molecules through both theoretical and experimental structural studies (Ivachtchenko et al., 2019). Additionally, enantiopure 3-substituted morpholines, which are related to the core structure of our compound of interest, are assembled through ring-opening reactions followed by annulation with vinylsulfonium salts under specific conditions (Bornholdt et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-(Morpholinosulfonyl)benzoic acid derivatives can be complex and varies based on the specific substituents and the core structure's modifications. For instance, the study of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate revealed its crystal structure, showing it exists in a monoclinic P21/c space group, with one molecule in the asymmetric part of the unit cell. Hirshfeld surface analysis helped study intermolecular interactions within the crystal (Ivachtchenko et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 3-(Morpholinosulfonyl)benzoic acid derivatives are diverse. For example, electrochemical synthesis of related compounds, such as 4-morpholino-2-(arylsulfonyl)benzenamines, involves the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids, indicating a Michael type addition reaction mechanism (Nematollahi & Esmaili, 2010).

Physical Properties Analysis

The physical properties of 3-(Morpholinosulfonyl)benzoic acid and its derivatives include their solubility, melting point, and crystalline structure, which are crucial for their application in chemical syntheses and pharmaceutical formulations. However, specific details on the physical properties of 3-(Morpholinosulfonyl)benzoic acid itself were not found in the provided research, suggesting a gap in the current literature.

Chemical Properties Analysis

The chemical properties of such compounds often involve their reactivity with various chemical agents, stability under different conditions, and potential for further functionalization. For example, the synthesis and characterisation of pentafluorosulfanyl benzoic acid derivatives starting from NO2-derivatives highlight the chemical versatility and reactivity of benzoic acid derivatives in generating compounds with significant chemical and potentially pharmaceutical applications (Zarantonello et al., 2007).

Scientific Research Applications

Summary of the Application

Benzoic acid derivatives, including benzoic acid (C1), para-hydroxybenzoic acid (C2), and 3,4-dihydroxybenzoic acid (C3), have been studied for their potential as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

Methods of Application

The inhibition efficiency of these compounds was evaluated using various techniques, including weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis . The concentrations of the inhibitors ranged from 1.0 × 10 −6 M to 1.0 × 10 −2 M .

Results or Outcomes

The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration in this order: C3 > C2 > C1 . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .

Food and Beverage Industry

Summary of the Application

Benzoic acid and its derivatives are often used as preservatives in food and drinks . They help to prevent the growth of harmful bacteria and fungi, thereby extending the shelf life of the products .

Methods of Application

An experimental design was applied for the optimization of the extraction process of two preservatives, benzoic and sorbic acids (BA, SA), from food drinks . A simple, rapid, and reliable solid-phase extraction (SPE) method for the simultaneous extraction of these two preservatives and their determination by liquid chromatography with a diode array detector was considered .

Results or Outcomes

The proposed new solid-phase extraction method, which can be easily applied to routine monitoring of preservatives BA and SA in juice and soft drink samples, included 0.5 g of C18 sorbent, 1 mL of food drink adjusted to pH 1 and percolated at 4.5 mL min −1, and 1 mL of a solvent mixture composed of methanol/acidified water (pH = 2.6) (90:10, v / v) used in the elution step at a flow rate of 4.5 mL min −1 .

Synthesis of Organic Compounds

Summary of the Application

Benzoic acid derivatives are also used in the synthesis of organic compounds . For example, they can be used in the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .

Results or Outcomes

The outcomes of these syntheses are the production of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines . These compounds have various applications in medicinal chemistry and drug discovery .

Pharmaceutical Industry

Summary of the Application

Benzoic acid and its derivatives are often used in the pharmaceutical industry . They are used as excipients, substances which are included in the drug formulation to improve stability, bioavailability, or patient acceptability .

Results or Outcomes

The outcomes of these applications are improved drug formulations that are more stable, have better bioavailability, or are more acceptable to patients .

Safety And Hazards

The safety data sheet for “3-(Morpholinosulfonyl)benzoic acid” indicates that it causes skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGWBPDKDLWHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292784
Record name 3-(Morpholine-4-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholine-4-sulfonyl)benzoic acid

CAS RN

299181-75-2
Record name 3-(Morpholine-4-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(morpholine-4-sulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available 3-(chlorosulfonyl)benzoic acid (3 g, 13.5 mmol) was suspended in dichloromethane (50 mL). Diisopropylethylamine (5.19 mL, 30 mmol) and morpholine (1.67 mL, 21 mmol) were added slowly. After 2 h, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with 3N HCl three times. The ethyl acetate phase was dried over magnesium sulfate and the solvent was removed under reduced pressure, to provide the title product (2.97 g, 81%) as a white solid. 1HNMR (DMSO-d6) δ8.28 (d, J=8 Hz, 1H), 8.20 (s, 1H), 8.01 (d, 8 Hz, 1H), 7.83 (t, J=8 Hz, 1H), 3.91(m, 4H), 3.12 (M, 4H). MS (EI-NEG):[M+] 270.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.19 mL
Type
reactant
Reaction Step Two
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

3-(Chlorosulfonyl)benzoic acid (250 mg, 1.133 mmol) was added to morpholine (99 mg, 1.133 mmol) in the presence of potassium carbonate (313 mg, 2.266 mmol) in THF (5 mL) at room temperature, and reaction mixture allowed to stirred for 12 h at rt. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum, and then compound was purified by column chromatography (3% CH3OH/CH2Cl2) affording the title compound (160 mg) as a solid. 1H NMR (400 MHz, CD3OD): δ 8.34 (m, 1H), 8.32 (d, 1H, J=8.0 Hz), 7.99 (m, 1H), 7.76 (t, 1H, J=8.0 Hz), 3.70 (m, 4H), 2.98 (m, 4H). ESI-MS: 272.0 [M+H]+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DF Sitkoff, N Lee, BA Ellsworth, Q Huang… - European journal of …, 2011 - Elsevier
The cannabinoid CB 1 G protein-coupled receptor has been shown to be a regulator of food consumption and has been studied extensively as a drug target for the treatment of obesity. …
Number of citations: 11 www.sciencedirect.com
V Sorna, ER Theisen, B Stephens… - Journal of medicinal …, 2013 - ACS Publications
Lysine specific demethylase 1 (LSD1) plays an important role in regulating histone lysine methylation at residues K4 and K9 on histone H3 and is an attractive therapeutic target in …
Number of citations: 193 pubs.acs.org
LY Li, JD Peng, W Zhou, H Qiao, X Deng, ZH Li… - European Journal of …, 2018 - Elsevier
Hydrazone and their derivatives are a series of highly active molecules, which are widely used as lead compounds for the research and development of new anti-cancer drugs. In this …
Number of citations: 31 www.sciencedirect.com
M Borgogno, A Savardi, J Manigrasso… - Journal of medicinal …, 2021 - ACS Publications
Intracellular chloride concentration [Cl – ] i is defective in several neurological disorders. In neurons, [Cl – ] i is mainly regulated by the action of the Na + –K + –Cl – importer NKCC1 and …
Number of citations: 14 pubs.acs.org
JKS Norris - 2022 - leicester.figshare.com
The study of proteins associated with epigenetics is an ever expanding field of study. Lysine Specific Demethylase 1A (LSD1), existing within the co-repressor to the transcription factor …
Number of citations: 3 leicester.figshare.com

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